molecular formula C16H17N3O4 B5721842 1-(2-Ethoxyphenyl)-3-(2-methyl-3-nitrophenyl)urea

1-(2-Ethoxyphenyl)-3-(2-methyl-3-nitrophenyl)urea

Cat. No.: B5721842
M. Wt: 315.32 g/mol
InChI Key: BPXZUTFZKBIEMM-UHFFFAOYSA-N
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Description

1-(2-Ethoxyphenyl)-3-(2-methyl-3-nitrophenyl)urea is an organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two amine groups. This particular compound features ethoxy and nitro substituents on the phenyl rings, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Ethoxyphenyl)-3-(2-methyl-3-nitrophenyl)urea typically involves the reaction of 2-ethoxyaniline with 2-methyl-3-nitrobenzoyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may involve continuous flow reactors and automated purification systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2-Ethoxyphenyl)-3-(2-methyl-3-nitrophenyl)urea can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas over a palladium catalyst.

    Reduction: The compound can be oxidized to form nitroso derivatives using oxidizing agents like potassium permanganate.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Sodium ethoxide, potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted ureas.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Biology: Potential use in the study of enzyme inhibitors.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Used in the development of new materials and polymers.

Mechanism of Action

The mechanism of action of 1-(2-Ethoxyphenyl)-3-(2-methyl-3-nitrophenyl)urea would depend on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Methoxyphenyl)-3-(2-methyl-3-nitrophenyl)urea
  • 1-(2-Ethoxyphenyl)-3-(2-chloro-3-nitrophenyl)urea
  • 1-(2-Ethoxyphenyl)-3-(2-methyl-3-aminophenyl)urea

Uniqueness

1-(2-Ethoxyphenyl)-3-(2-methyl-3-nitrophenyl)urea is unique due to the specific combination of ethoxy and nitro substituents, which can influence its reactivity and potential applications. The presence of these groups can affect the compound’s electronic properties, making it distinct from other similar compounds.

Properties

IUPAC Name

1-(2-ethoxyphenyl)-3-(2-methyl-3-nitrophenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4/c1-3-23-15-10-5-4-7-13(15)18-16(20)17-12-8-6-9-14(11(12)2)19(21)22/h4-10H,3H2,1-2H3,(H2,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPXZUTFZKBIEMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)NC2=C(C(=CC=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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